2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a bromophenyl group, a chlorophenylsulfonyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the pyrrolidinyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chlorophenylsulfonyl groups are crucial for binding to these targets, while the pyrrolidinyl group may influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(3-((4-bromophenyl)sulfonyl)pyrrolidin-1-yl)ethanone: This compound is structurally similar but with the positions of the bromine and chlorine atoms swapped.
2-(4-Fluorophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone: This compound features a fluorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the phenyl rings can influence the compound’s electronic properties and its interactions with molecular targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-14-3-1-13(2-4-14)11-18(22)21-10-9-17(12-21)25(23,24)16-7-5-15(20)6-8-16/h1-8,17H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNGZEMHLANXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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